molecular formula C25H26N2O5S2 B2570961 Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate CAS No. 932353-88-3

Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate

Cat. No. B2570961
CAS RN: 932353-88-3
M. Wt: 498.61
InChI Key: LALFWVVHIPKGJI-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C25H26N2O5S2 and its molecular weight is 498.61. The purity is usually 95%.
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Scientific Research Applications

Sulfomethylation and Derivative Synthesis

The sulfomethylation of piperazine structures, including compounds similar to Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate, is a significant process in synthesizing various derivatives. For instance, the sulfomethylation of polyazamacrocycles with formaldehyde bisulfite leads to products that can be transformed into mono- and diacetate, phosphonate, and phosphinate derivatives (van Westrenen & Sherry, 1992). This process plays a crucial role in creating diverse chemical structures for potential applications in drug development and other areas of chemistry.

Antibacterial Activity

The synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, which includes structures similar to the compound , has been explored for their antibacterial potentials. These compounds, synthesized from ethyl piperidin-4-carboxylate, have shown moderate inhibitory effects against Gram-negative bacterial strains, highlighting their potential in developing new antibacterial agents (Iqbal et al., 2017).

Synthesis and Characterization of Carbazole Derivatives

The synthesis and characterization of novel carbazole derivatives, starting with carbazole and reacting with ethyl chloroacetate, have led to the formation of compounds with significant antibacterial, antifungal, and anticancer activities. These derivatives include structures similar to this compound and showcase the compound's relevance in the development of new therapeutic agents (Sharma, Kumar, & Pathak, 2014).

Synthesis of A2B Adenosine Receptor Antagonists

The development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which bear resemblance to the compound , has led to the discovery of potent A2B adenosine receptor antagonists. These compounds demonstrate high affinity and selectivity, making them significant in medical research, particularly in understanding adenosine receptor functions (Borrmann et al., 2009).

properties

IUPAC Name

ethyl 3-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S2/c1-3-32-25(29)23-24(22(17-33-23)20-7-5-4-6-8-20)34(30,31)27-15-13-26(14-16-27)21-11-9-19(10-12-21)18(2)28/h4-12,17H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALFWVVHIPKGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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